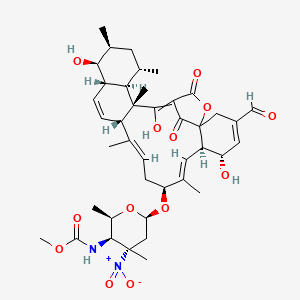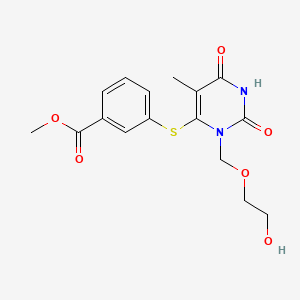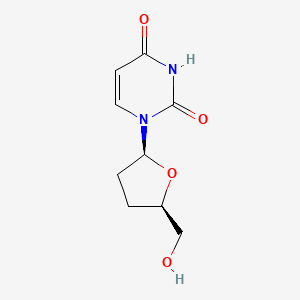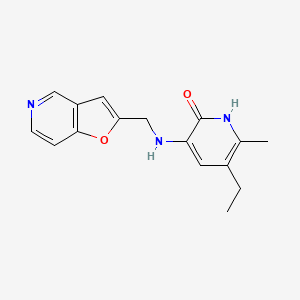
2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones This compound is characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and furo-pyridinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common approach is to start with the pyridinone core and introduce the ethyl and methyl groups through alkylation reactions. The furo-pyridinylmethyl group can be attached via a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridinone core, potentially converting it to a dihydropyridinone derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydropyridinone derivatives.
Scientific Research Applications
2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
2(1H)-Pyridinone derivatives: Compounds with similar pyridinone cores but different substituents.
Furo-pyridine derivatives: Compounds with furo-pyridine structures but different functional groups.
Uniqueness: What sets 2(1H)-Pyridinone, 5-ethyl-3-((furo(3,2-c)pyridin-2-ylmethyl)amino)-6-methyl- apart is its combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
143707-98-6 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
5-ethyl-3-(furo[3,2-c]pyridin-2-ylmethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17N3O2/c1-3-11-7-14(16(20)19-10(11)2)18-9-13-6-12-8-17-5-4-15(12)21-13/h4-8,18H,3,9H2,1-2H3,(H,19,20) |
InChI Key |
XQOGJKUWINKDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=C(O2)C=CN=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


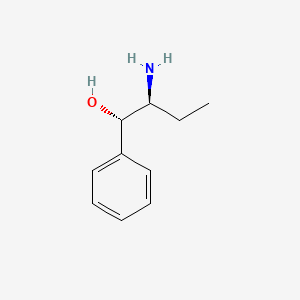
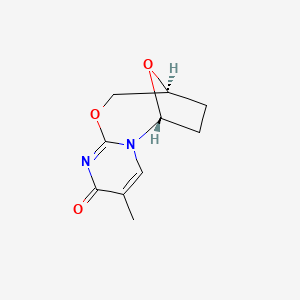
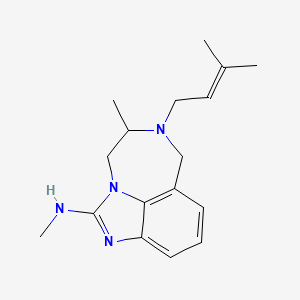
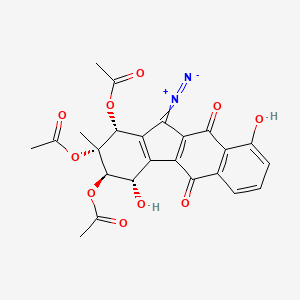
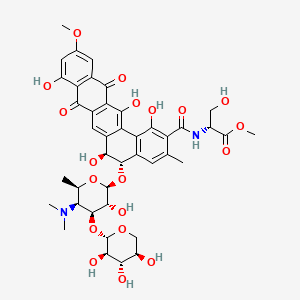
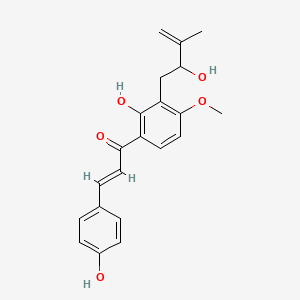
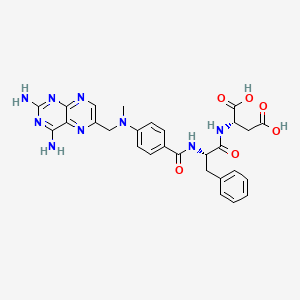
![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)


